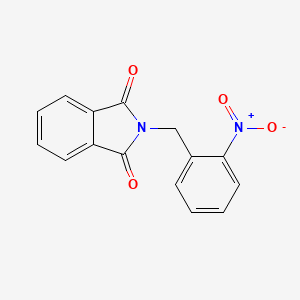

2-(2-nitrobenzyl)isoindoline-1,3-dione

Description

Structure

3D Structure

Properties

CAS No. |

35970-03-7 |

|---|---|

Molecular Formula |

C15H10N2O4 |

Molecular Weight |

282.25 g/mol |

IUPAC Name |

2-[(2-nitrophenyl)methyl]isoindole-1,3-dione |

InChI |

InChI=1S/C15H10N2O4/c18-14-11-6-2-3-7-12(11)15(19)16(14)9-10-5-1-4-8-13(10)17(20)21/h1-8H,9H2 |

InChI Key |

WKFJHWYASVXANA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Nitrobenzyl Isoindoline 1,3 Dione and Its Derivatives

Classical and Contemporary Condensation Reactions

Condensation reactions remain the most fundamental and widely used approach for synthesizing the phthalimide (B116566) framework.

Phthalic Anhydride-Amine Condensation for Core Isoindoline-1,3-dione Formation

The most common and straightforward method for synthesizing the isoindoline-1,3-dione (phthalimide) core is the condensation reaction between phthalic anhydride (B1165640) and a primary amine. scispace.comacs.org This reaction proceeds by the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring to form an intermediate phthalamic acid. Subsequent heating promotes intramolecular cyclization via dehydration to yield the final imide product. nih.govyoutube.com

The versatility of this method allows for the synthesis of a wide array of N-substituted phthalimides by simply varying the primary amine reactant. researchgate.netsphinxsai.com Reaction conditions can be adapted, with many procedures involving refluxing the reactants in a solvent such as glacial acetic acid. nih.govsemanticscholar.orgmdpi.com

Targeted Synthesis of 2-(2-Nitrobenzyl)isoindoline-1,3-dione from Precursors

The specific synthesis of this compound is achieved by applying the general condensation principle. The key precursors for this synthesis are phthalic anhydride and 2-nitrobenzylamine.

In a typical laboratory procedure, equimolar amounts of phthalic anhydride and 2-nitrobenzylamine are heated in a suitable solvent. Glacial acetic acid is commonly employed as it acts as both a solvent and a catalyst for the dehydration step. semanticscholar.orgmdpi.com The reaction mixture is typically refluxed for several hours. Upon cooling, the product often precipitates from the solution and can be purified by recrystallization.

Optimization of Reaction Conditions and Catalytic Systems for Enhanced Chemical Yield and Purity

Significant research has been directed towards optimizing the synthesis of isoindoline-1,3-diones to improve yields, reduce reaction times, and employ more environmentally benign conditions. researchgate.net

Solvent-Free and Microwave-Assisted Reactions: Green chemistry principles have led to the development of solvent-free reactions, where the neat reactants are heated together. researchgate.net This approach minimizes waste and can be highly efficient. Microwave irradiation has also been successfully used to accelerate the reaction, often leading to high yields in a matter of minutes. nih.gov

Catalytic Systems: Various catalysts have been developed to facilitate the condensation reaction under milder conditions. Phthalimide-N-sulfonic acid has been reported as an efficient, reusable heterogeneous acid catalyst for the synthesis of isoindoline-1,3-diones in ethanol at 80 °C, achieving high yields. nih.govresearchgate.net Another catalytic system involves using SiO2-tpy-Nb in an isopropanol-water solvent mixture. researchgate.netresearchgate.net N-Heterocyclic carbenes (NHCs) have also been employed in organocatalytic approaches for the atroposelective synthesis of N-aryl phthalimides under mild conditions. chemrxiv.org

The following table summarizes various synthetic conditions reported for N-substituted isoindoline-1,3-diones, illustrating the impact of different methodologies on reaction outcomes.

| Reactants | Catalyst/Conditions | Solvent | Yield | Reference |

| Phthalic Anhydride, Various Amines | Phthalimide-N-sulfonic acid, 80 °C | Ethanol | 85-93% | researchgate.net |

| Phthalic Anhydride, Aniline | Microwave, 160 °C | Solvent-free | 96% | nih.gov |

| Phthalic Anhydride, Glycine | Reflux, 120 °C | Glacial Acetic Acid | 97% | nih.gov |

| o-Dihaloarenes, Primary Amines | Pd/C, CO gas, 120 °C | Toluene | 50-98% | thieme-connect.de |

| Phthalic Anhydride, Anilines | "Water extract of onion peel ash", 80 °C | Water | 64-92% | nih.gov |

Multi-Component and Multi-Step Synthetic Strategies

Beyond simple condensation, more sophisticated strategies are employed to build complex molecular architectures centered around the isoindoline-1,3-dione core.

Cascade and Tandem Reactions for Complex Isoindoline-1,3-dione Architectures

Cascade reactions, also known as domino or tandem reactions, allow for the formation of multiple chemical bonds in a single synthetic operation without isolating intermediates. This approach offers high atom and step economy. acs.org For instance, fused multifunctionalized isoindoline-1,3-diones have been synthesized through a hexadehydro-Diels–Alder (HDDA) domino reaction involving substituted tetraynes and imidazole derivatives. scispace.comrsc.org This particular transformation results in the formation of three new C–C bonds and two new C-O bonds in a single process. rsc.org Radical cascade reactions have also been developed for synthesizing related structures like isoquinoline-1,3-diones, showcasing the power of this strategy in building complex heterocyclic systems. researchgate.net

Reductive and Coupling Reactions for Heterocycle Incorporation

The functional groups present in this compound and its analogues provide handles for further synthetic transformations, such as reduction and cross-coupling reactions.

The nitro group on the benzyl (B1604629) moiety is a key functional group that can be readily reduced to an amino group. This transformation opens up a plethora of possibilities for incorporating new heterocyclic structures. The resulting amine can be diazotized and converted into a halide or other functional group suitable for palladium-catalyzed cross-coupling reactions like Suzuki or Sonogashira couplings.

Furthermore, the isoindolinone core itself can be modified. For example, various N-substituted isoindolinones can be synthesized through the reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehyde with amines using platinum nanowire catalysts. organic-chemistry.org Palladium-catalyzed intramolecular cyclization of 2-iodobenzamides is another efficient method to produce functionalized isoindolin-1-ones. organic-chemistry.org The imide carbonyls can also undergo electrochemical reduction to furnish hydroxylactams. organic-chemistry.org These methods demonstrate the potential to build diverse and complex molecules by modifying the core structure or its substituents after the initial synthesis. The 2-nitrobenzyl group, in particular, can serve as a photolabile protecting group, which is useful in promoting coupling reactions and can be removed under specific conditions. organic-chemistry.org

Formation of Related Nitroisoindoline-1,3-dione Systems via Novel Routes

Recent research has explored the synthesis of various nitro-substituted isoindoline-1,3-dione analogues, expanding the chemical space around the core structure of this compound. One notable development involves the synthesis of a series of 3-nitroisoindoline-1,3-dione analogues. seu.ac.lk While specific procedural details that define these routes as "novel" are often proprietary or detailed in dense experimental sections of primary literature, the successful synthesis and characterization of these compounds indicate advancements in handling nitrated phthalic anhydride precursors and their subsequent condensation with various amines. seu.ac.lk The purification of these synthesized analogues is typically achieved through recrystallization, with purity confirmed by thin-layer chromatography. seu.ac.lk The structural confirmation of these nitro-containing systems relies on spectroscopic methods such as FTIR and mass spectrometry. seu.ac.lk

Another innovative approach in the broader field of isoindolinone synthesis involves an efficient one-pot method for creating novel isoindolinone derivatives from 2-benzoylbenzoic acid. This reaction proceeds under mild, metal-free conditions, highlighting a move towards more sustainable and effective synthetic strategies.

Solid-Phase and Solution-Phase Synthetic Approaches

The synthesis of isoindoline-1,3-dione derivatives can be broadly categorized into two main approaches: solid-phase synthesis (SPS) and solution-phase synthesis. The choice between these methods often depends on the desired scale, the complexity of the target molecule, and the need for combinatorial library synthesis.

Comparative Analysis of Synthetic Efficiency and Isolation Protocols

Solid-phase and solution-phase methodologies present distinct advantages and disadvantages regarding synthetic efficiency and the nature of isolation and purification.

Solution-Phase Synthesis: This traditional approach involves carrying out reactions with all reactants, reagents, and catalysts dissolved in a suitable solvent.

Efficiency: Solution-phase synthesis is highly versatile and scalable, making it suitable for both small-scale research and large-scale industrial production. However, it can be more laborious, especially for multi-step syntheses, as it requires purification of the intermediate product after each step. nih.gov

Isolation and Purification: The isolation of the desired product typically involves workup procedures such as extraction, precipitation, and crystallization. acgpubs.org Common purification techniques include recrystallization from solvents like ethanol or purification via silica gel column chromatography. acgpubs.orgrsc.orggsconlinepress.comresearchgate.net For instance, the synthesis of N-phthaloyl amino acids in glacial acetic acid is often followed by pouring the reaction mixture into crushed ice to precipitate the product, which is then filtered, washed, and recrystallized. gsconlinepress.com

Solid-Phase Synthesis (SPS): In this method, the starting material is covalently attached to an insoluble polymer resin, and subsequent reactions are carried out.

Efficiency: A major advantage of SPS is the simplification of the purification process. Excess reagents and by-products are removed by simply washing the resin with appropriate solvents. nih.gov This allows for the use of a large excess of reagents to drive reactions to completion, significantly improving yields and reducing reaction times. acs.org This makes SPS particularly well-suited for the rapid generation of libraries of related compounds. nih.gov

Table 1: Comparative Analysis of Synthetic Approaches

| Feature | Solid-Phase Synthesis | Solution-Phase Synthesis |

|---|---|---|

| Principle | Substrate is attached to an insoluble polymer resin. | All reactants are dissolved in a solvent. |

| Efficiency | High, especially for multi-step and combinatorial synthesis. Excess reagents can be used to drive reactions to completion. acs.org | Can be lower for multi-step processes due to losses during repeated workups. Scalable for large quantities. |

| Purification | Simplified; filtration and washing of the resin after each step. acs.org | Often requires complex workup including extraction, crystallization, and chromatography after each step. acgpubs.org |

| Isolation | Final product is cleaved from the resin. | Product isolated from the reaction mixture by precipitation, extraction, or evaporation. |

| Key Advantages | Ease of purification, automation potential, rapid synthesis of libraries. nih.govacs.org | Scalability, flexibility in reaction conditions, direct monitoring of reaction progress. |

| Key Disadvantages | Limited scale, potential for resin-related side reactions, difficulty in real-time reaction monitoring. | Tedious purification for multi-step synthesis, potential for lower overall yields due to transfer losses. nih.gov |

Integration of Amino Acid Derivatives into Isoindoline-1,3-dione Scaffolds

The incorporation of amino acids into the isoindoline-1,3-dione structure is a common strategy to generate derivatives with potential biological activity. The most straightforward method involves the condensation of phthalic anhydride with an amino acid.

This reaction is typically performed by heating the two reactants in a high-boiling point solvent, such as glacial acetic acid. sphinxsai.com For example, refluxing phthalic anhydride with various amino acids in glacial acetic acid for 2-7 hours yields the corresponding N-phthaloyl amino acids. sphinxsai.comekb.eg After the reaction, the product can be isolated by removing the solvent, adding water, and allowing the product to precipitate, which is then purified by recrystallization. ekb.eg Yields for this method are generally good, ranging from 66.8% to 95.8% depending on the specific amino acid used. rsc.org

Alternative methods have been developed to perform this transformation under milder conditions to prevent racemization of chiral amino acids. One such method involves reacting amino acids with phthalic anhydride in a nonpolar solvent like toluene in the presence of a base such as triethylamine. rsc.org Microwave-assisted synthesis, both with and without a solvent, has also been employed as a rapid and efficient method for this condensation, often leading to high yields without racemization. rsc.orgekb.egniscpr.res.in

Table 2: Synthesis of N-Phthaloyl Amino Acid Derivatives

| Amino Acid | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| Glycine | Reflux in glacial acetic acid for 2 hours | 95.8% | rsc.org |

| L-Alanine | Reflux in glacial acetic acid for 2 hours | 87.1% | sphinxsai.com |

| L-Valine | Reflux in glacial acetic acid for 2 hours | 81.2% | sphinxsai.com |

| L-Leucine | Reflux in glacial acetic acid for 2 hours | 74.5% | sphinxsai.com |

| L-Phenylalanine | Reflux in glacial acetic acid for 2 hours | 84.3% | sphinxsai.com |

| L-Aspartic Acid | Reflux in glacial acetic acid for 2 hours | 66.8% | rsc.org |

Photochemistry and Light Activated Processes of 2 2 Nitrobenzyl Isoindoline 1,3 Dione Systems

Fundamental Photorelease Mechanisms of o-Nitrobenzyl Chromophores

The photochemistry of o-nitrobenzyl (o-NB) compounds, including 2-(2-nitrobenzyl)isoindoline-1,3-dione, is a well-established area of study, primarily driven by their utility as photoremovable protecting groups (PPGs). chempedia.inforesearchgate.net The core of their function lies in a light-induced intramolecular redox reaction. cdnsciencepub.com Upon absorption of UV light, the o-nitrobenzyl chromophore undergoes a series of transformations, ultimately leading to the cleavage of the bond connecting the benzyl (B1604629) carbon to the protected molecule. chempedia.infoacs.org This process is initiated by the excitation of the nitro group. cdnsciencepub.com

Intramolecular Hydrogen Abstraction and Aci-Nitro Intermediate Formation

The primary photochemical event for o-nitrobenzyl derivatives upon irradiation is an intramolecular hydrogen atom abstraction. chempedia.infocdnsciencepub.com The electronically excited nitro group, typically from the triplet state (n,π*), abstracts a hydrogen atom from the benzylic carbon (the carbon adjacent to the aromatic ring and bonded to the leaving group). cdnsciencepub.comcdnsciencepub.com This transfer results in the formation of a biradical intermediate. cdnsciencepub.comacs.org

Competing Photoreaction Pathways of Aci-Nitro Photoproducts

The aci-nitro intermediate is a pivotal point in the reaction cascade, from which several competing pathways can emerge. nih.gov The desired and most common pathway for photorelease involves the cyclization of the aci-nitro intermediate. researchgate.netrsc.org However, other reactions can occur, which may reduce the efficiency of the desired uncaging event. nih.gov

For certain o-nitrobenzyl systems, particularly in 1-acyl-7-nitroindolines which share mechanistic similarities, computational studies have revealed a competition between the classical cyclization pathway and an acyl migration pathway. nih.govresearchgate.net This alternative pathway involves a process with characteristics of both Norrish type I and a novel 1,6-nitro-acyl variation of a Norrish type II mechanism. nih.govresearchgate.net The balance between these competing pathways can be influenced by electronic and steric factors within the molecule. nih.gov While cyclization leading to substrate release is the dominant route for most o-nitrobenzyl PPGs, the existence of these alternative pathways highlights the complexity of the photochemical process. researchgate.netacs.org

Characterization of Cyclic Intermediates, such as 1,3-Dihydrobenz[c]isoxazol-1-ol

Following its formation, the aci-nitro intermediate undergoes a rapid intramolecular cyclization. This process involves the nucleophilic attack of the hydroxyl group of the nitronic acid onto the electron-deficient benzylic carbon. This cyclization yields a five-membered heterocyclic intermediate. researchgate.netrsc.org In the case of the parent o-nitrobenzyl system, this intermediate is a derivative of 1,3-dihydrobenzo[c]isoxazol-1-ol.

These cyclic intermediates are generally unstable and transient, making their direct characterization challenging. Their existence is often inferred from the final photoproducts and through computational modeling. nih.gov The formation of these isoxazole-based structures is a critical step that precedes the final release of the protected molecule. edu.krdedu.krdresearchgate.net The structure of this intermediate effectively sets the stage for the subsequent bond cleavage and release of the leaving group.

Subsequent Hydrolytic Pathways and Chemical Byproduct Formation

The final stage of the photorelease mechanism involves the decomposition of the cyclic intermediate, such as the 1,3-dihydrobenz[c]isoxazol-1-ol derivative. This intermediate is susceptible to hydrolysis, which leads to the cleavage of the benzylic carbon-heteroatom bond, thereby liberating the protected functional group—in this instance, isoindoline-1,3-dione. researchgate.netumass.edu

This decomposition is typically irreversible and results in the formation of an o-nitrosobenzaldehyde or a related carbonyl derivative as the byproduct from the spent chromophore. cdnsciencepub.comrsc.org The release of this nitroso byproduct is a characteristic feature of the o-nitrobenzyl uncaging process. rsc.org The formation of these byproducts can sometimes act as an internal filter, absorbing incident light and potentially reducing the efficiency of the photolysis at prolonged exposures. mdpi.com

Influence of Molecular Structure and Environmental Parameters on Photolytic Efficiency

Effects of Aromatic Substituents on Photolytic Properties and Quantum Yields

Modifying the o-nitrobenzyl aromatic ring with various substituents is a common strategy to tune its photochemical properties. researchgate.net Electron-donating groups, such as methoxy (B1213986) groups, are frequently added to the benzene (B151609) ring to shift the absorption maximum to longer, less damaging wavelengths (a bathochromic shift) and to increase the molar absorptivity. researchgate.netoup.com For instance, the widely used nitroveratryloxycarbonyl (NVOC) group, which contains two methoxy substituents, demonstrates these effects. nih.gov

However, these structural modifications also have a profound impact on the quantum yield (Φ), which is the measure of the efficiency of a photochemical reaction per absorbed photon. researchgate.netrsc.org The introduction of substituents can alter the electronic properties of the excited state and the stability of the key intermediates, thereby affecting the partitioning between the desired photorelease pathway and competing non-productive decay channels. rsc.orgoup.com

| Derivative | Substituents | Absorption Max (λmax, nm) | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|

| NPPOC | α-methyl, methylenedioxy | ~350 | 0.41 | nih.gov |

| Bz-NPPOC | α-methyl, methylenedioxy, benzoyl | ~355 | >0.41 (Increased efficiency) | nih.gov |

| o-Nitroveratryl | 4,5-dimethoxy | ~350 | 0.001 - 0.05 (Varies with leaving group) | researchgate.netrsc.orgresearchgate.net |

| Carbazole-substituted nitrobiphenyl | Extended π-system with carbazole | >400 | Relatively high for visible light PPGs | oup.com |

| Diphenylamine-substituted nitrobiphenyl | Extended π-system with diphenylamine | >400 | Low (0.004 - 0.008) | oup.com |

Solvent and pH Effects on Photoreaction Kinetics and Mechanistic Divergence

The photoreaction of 2-nitrobenzyl derivatives, including this compound, is initiated by the absorption of a photon (typically in the UV range), which promotes the molecule to an excited state. wikipedia.org This leads to a rapid intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group, forming a transient species known as an aci-nitro intermediate. psu.eduwikipedia.org The subsequent decay of this intermediate is the rate-determining step for the release of the protected substrate and is highly sensitive to the surrounding environment, particularly solvent and pH. psu.edu

The decay of the aci-nitro intermediate can be strongly influenced by the polarity and proticity of the solvent. The rate of release may vary significantly between aqueous solutions and organic solvents. In many instances, the release mechanism involves a heterolytic elimination or requires proton transfer, making the process dependent on general acid/base catalysis, which can be provided by the solvent or buffer components. psu.edu

| Compound | Rate of Photolysis (s⁻¹) |

|---|---|

| N-(2-nitrobenzyl)urea | 1.7 x 10⁴ |

| N-(α-methyl-2-nitrobenzyl)urea | 8.5 x 10⁴ |

| N-(α-carboxymethyl-2-nitrobenzyl)urea | 4.0 x 10⁴ |

| N-(α-carboxy-2-nitrobenzyl)urea | 1.1 x 10⁵ |

Investigation of Transient Radical Species Generation during Photolysis

The widely accepted mechanism for the photolysis of 2-nitrobenzyl compounds is classified as a Norrish Type II reaction. wikipedia.org The process is initiated when an incident photon excites the nitro group, breaking the N=O π-bond and promoting the molecule into a diradical excited state. wikipedia.org In this transient state, the oxygen atom of the nitro group behaves as a radical, which then abstracts a hydrogen atom from the adjacent benzylic carbon. wikipedia.org

Advanced Light-Activated Transformations in Organic Synthesis

Role as Photoremovable Protecting Groups in Controlled Chemical Release

Derivatives of 2-nitrobenzyl are among the most common and extensively studied photolabile protecting groups. psu.edu They are employed to "cage" a wide variety of functional groups, including phosphates, carboxylates, amines, and alcohols, rendering the parent molecule biologically or chemically inactive. wikipedia.orgwiley-vch.de The this compound system functions on this principle, where the isoindoline-1,3-dione moiety is protected and can be released upon irradiation.

The primary advantage of using light as a trigger for deprotection is the high degree of control it offers. Researchers can dictate the precise time and location of the release of the active molecule by controlling the light source. wikipedia.orgnih.gov This has made 2-nitrobenzyl-caged compounds invaluable tools in fields like cell biology and neuroscience for studying dynamic processes. psu.edunih.gov A classic example is the use of caged ATP to study cellular energy dynamics, where a pulse of light can generate a rapid, localized increase in ATP concentration. wiley-vch.de The efficiency of release is determined by the quantum yield of the photoreaction, which for many nitrobenzyl derivatives is sufficient for practical applications. psu.edu However, a notable drawback is that the 2-nitroso photoproducts can be reactive and may absorb light at the irradiation wavelength, potentially interfering with the experiment. nih.gov

Strategies for Visible and Near-Infrared Light Activation in Nitrobenzyl Derivatives

A significant limitation of the parent 2-nitrobenzyl chromophore is its requirement for UV light (typically around 365 nm) for activation. acs.org UV radiation has limited penetration depth in biological tissues and can be cytotoxic, which restricts in vivo applications. acs.org Consequently, considerable research has focused on developing strategies to shift the activation wavelength of nitrobenzyl derivatives into the more benign visible or near-infrared (NIR) regions of the spectrum. nih.govacs.org

Several successful strategies have been developed to achieve this red-shift:

Structural Modification : Introducing electron-donating substituents, such as methoxy groups, onto the aromatic ring can extend the π-conjugated system of the chromophore. rug.nl This extension lowers the energy gap for electronic excitation, resulting in a bathochromic (red) shift of the absorption maximum. rug.nl Modifications like the 4,5-dimethoxy-2-nitrobenzyl (DMNB) and 6-nitropiperonylmethyl (NP) groups are common examples. wikipedia.org

Two-Photon Excitation (TPE) : This nonlinear optical process involves the simultaneous absorption of two lower-energy photons (e.g., in the NIR range, ~730 nm) to provide the energy equivalent of a single high-energy UV photon. acs.org TPE offers the advantages of deeper tissue penetration and enhanced three-dimensional spatial resolution, as the absorption only occurs at the focal point of a high-intensity laser. nih.govacs.org

Upconversion Nanoparticles (UCNPs) : These nanoparticles, typically based on lanthanides, can absorb multiple low-energy NIR photons and emit a single higher-energy UV photon. acs.org When a nitrobenzyl-caged compound is in proximity to a UCNP, irradiation with NIR light can trigger the in situ generation of UV light, leading to the cleavage of the protecting group. acs.org

These advanced strategies are expanding the utility of nitrobenzyl-based PPGs, enabling their application in more complex and sensitive biological environments. nih.govacs.org

Reaction Mechanisms and Chemical Reactivity of 2 2 Nitrobenzyl Isoindoline 1,3 Dione

Reactivity Profiles of the Nitrobenzyl Moiety

The reduction of the nitro group is a pivotal transformation, often leading to the formation of an amino group and significantly altering the molecule's properties. This conversion can be achieved through various methods, with catalytic hydrogenation being a common and efficient approach.

The reduction of aromatic nitro compounds to their corresponding anilines is a widely practiced industrial process. wikipedia.org Various reagents and catalytic systems can be employed, including:

Catalytic Hydrogenation: This method often utilizes catalysts such as palladium-on-carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. wikipedia.orgmdpi.com The process involves the stepwise reduction of the nitro group.

Metal-Acid Systems: Combinations like iron in acidic media are also effective for this transformation. wikipedia.org

Transfer Hydrogenation: Formate salts, such as ammonium formate, in the presence of a catalyst like Pd/C, can serve as a source of hydrogen for the reduction. mdpi.com

The general pathway for the reduction of a nitro group to an amine proceeds through several intermediates. While the exact mechanism can vary depending on the reaction conditions, a commonly accepted sequence involves the formation of nitroso and hydroxylamine intermediates before the final amine product is obtained. nih.govorientjchem.orgresearchgate.net

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Catalyst | Typical Conditions | Product |

| Hydrogen Gas | Pd/C, PtO₂, Raney Ni | Varies (pressure, temperature) | Amine |

| Ammonium Formate | Pd/C | Refluxing solvent (e.g., methanol) | Amine |

| Iron | Acetic Acid | Reflux | Amine |

| Zinc Dust | Ammonium Chloride | Aqueous solution | Hydroxylamine |

| Tin(II) Chloride | Acidic medium | Varies | Amine |

This table provides a summary of common reduction methods and is not exhaustive.

It is important to note that under certain conditions, the reduction can be controlled to yield intermediate products. For instance, the use of zinc dust with ammonium chloride can lead to the formation of the corresponding hydroxylamine. wikipedia.org

The introduction of an electron-donating amino group following the reduction can influence the reactivity of the aromatic ring, potentially making it more susceptible to electrophilic substitution. Conversely, the electron-donating nature of the newly formed amino group may hinder further reduction of other reducible groups on the molecule. nih.gov

The distribution of electron density within the nitrobenzyl moiety dictates its reactivity towards electrophiles and nucleophiles.

Electrophilic Sites: The carbon atom of the benzene (B151609) ring attached to the electron-withdrawing nitro group (NO₂) is electron-deficient and thus serves as an electrophilic site. The nitrogen atom of the nitro group also carries a partial positive charge. The benzylic carbon, situated between the aromatic ring and the isoindoline-1,3-dione nitrogen, can also exhibit electrophilic character.

Nucleophilic Sites: The oxygen atoms of the nitro group possess lone pairs of electrons and are therefore nucleophilic centers. youtube.comkhanacademy.org The π-electron system of the aromatic ring can also act as a nucleophile in certain reactions.

The ortho-nitrobenzyl group is particularly known for its photochemical reactivity. Upon irradiation with UV light, an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group can occur. nih.govupenn.edu This leads to the formation of an aci-nitro intermediate, which then undergoes rearrangement and cleavage, ultimately yielding a 2-nitrosobenzaldehyde derivative and releasing the protected group. researchgate.netrsc.org This photoreactivity is a key feature of ortho-nitrobenzyl compounds and is exploited in various applications, such as photolabile protecting groups in organic synthesis.

Reactivity of the Isoindoline-1,3-dione Core

The nitrogen atom of the imide is generally considered non-nucleophilic due to the delocalization of its lone pair of electrons across the two adjacent carbonyl groups. However, the hydrogen atoms on the carbon adjacent to the imide nitrogen (the benzylic position in this case) can be acidic and susceptible to deprotonation, creating a nucleophilic carbanion.

The aromatic ring of the phthalimide (B116566) moiety is relatively electron-deficient due to the electron-withdrawing effect of the two carbonyl groups. This deactivation makes electrophilic aromatic substitution reactions more difficult compared to benzene. Conversely, it makes the ring more susceptible to nucleophilic aromatic substitution, although such reactions typically require harsh conditions or the presence of a good leaving group on the ring.

The carbonyl groups of the isoindoline-1,3-dione core can undergo reduction. Catalytic hydrogenation, for example, in the presence of palladium on carbon and an acid promoter like trifluoroacetic acid, can selectively reduce one of the carbonyl groups to a hydroxyl group, leading to the formation of an isoindolin-1-one. rsc.org Further reduction can lead to the opening of the heterocyclic ring. Electrochemical methods can also be employed to reduce the cyclic imide to hydroxylactams and lactams in a controlled manner. organic-chemistry.org

Oxidation of the isoindoline-1,3-dione core is less common as the carbonyl groups are already in a high oxidation state.

Intramolecular reactions involving the isoindoline-1,3-dione moiety can be induced under specific conditions. For instance, in the presence of a strong base, deprotonation of the carbon adjacent to the imide nitrogen could potentially initiate an intramolecular cyclization if a suitable electrophilic site is present elsewhere in the molecule.

Rearrangement reactions of N-substituted phthalimides are also known. For example, the Gabriel synthesis, which uses phthalimide as a protected form of ammonia (B1221849), involves the cleavage of the N-C bond. While not strictly a rearrangement of the isoindoline-1,3-dione core itself, it demonstrates the reactivity of the bonds connecting the substituent to the imide nitrogen.

Detailed Mechanistic Investigations of Chemical Transformations

The chemical transformations of 2-(2-nitrobenzyl)isoindoline-1,3-dione are dominated by the reactivity of the ortho-nitrobenzyl moiety, a well-known photolabile protecting group. Upon exposure to UV radiation, this group undergoes a characteristic intramolecular rearrangement, leading to the cleavage of the benzylic C-N bond and the release of the isoindoline-1,3-dione (phthalimide) leaving group. Mechanistic investigations into this class of compounds have elucidated a multi-step pathway involving several key transient species.

Characterization of Reaction Intermediates and Transition States

The photochemical decomposition of 2-nitrobenzyl compounds has been extensively studied using methods such as laser flash photolysis, time-resolved infrared spectroscopy (TRIR), and transient absorption spectroscopy. rsc.orgnih.gov These investigations have allowed for the direct observation and characterization of short-lived reaction intermediates.

The generally accepted mechanism begins with the photoexcitation of the nitroaromatic chromophore, typically by UV light (300–365 nm). nih.gov The excited state then undergoes a rapid intramolecular hydrogen atom transfer from the benzylic carbon to an oxygen atom of the nitro group. nih.govnih.gov This initial step forms a key intermediate known as an aci-nitro tautomer. rsc.orgunifr.ch This species is a transient photoproduct with a characteristic absorption maximum around 400 nm. unifr.chacs.org

Following the formation of the aci-nitro intermediate, the reaction can proceed through competing pathways that are highly dependent on the solvent and reaction medium. rsc.orgscispace.com

Cyclization Pathway: In aqueous solutions at neutral pH, the aci-nitro intermediate typically undergoes a cyclization to form a short-lived five-membered heterocyclic intermediate, a 1,3-dihydrobenz[c]isoxazol-1-ol derivative. rsc.orgunifr.chacs.org This cyclic intermediate was identified as the product formed from the decay of the aci-nitro tautomer. acs.org Subsequent rearrangement and ring-opening of this cyclic species leads to the formation of 2-nitrosobenzaldehyde and the release of the phthalimide.

Proton Transfer Pathway: In aprotic solvents, as well as in acidic or basic aqueous solutions, an alternative pathway can prevail. rsc.orgscispace.com This path involves proton transfer steps that convert the initial aci-nitro intermediate into a nitroso hydrate, which then dehydrates to yield the final 2-nitrosobenzaldehyde product. rsc.org

Femtosecond transient absorption spectroscopy studies on related ortho-nitrotoluene compounds have provided detailed insights into the ultrafast dynamics of the initial steps, probing the excited-state intermediates that lead to the formation of the aci-nitro species. nih.govnih.gov The entire process involves a sequence of transient species, each representing a minimum on the potential energy surface, connected by transition states. Computational studies using density functional theory (DFT) have been employed to map the potential energy surfaces for these transformations, helping to rationalize the stability of intermediates and the barriers between them. scispace.com

| Intermediate Species | Method of Characterization | Key Spectroscopic Features | Role in Mechanism |

| Excited Triplet State | Picosecond Flash Absorption Spectroscopy | Weak absorption in the 600-650 nm region. cdnsciencepub.com | Precursor to hydrogen abstraction. |

| Aci-nitro Tautomer | Laser Flash Photolysis, TRIR | Strong absorption (λmax) ~400 nm. unifr.chacs.org | Primary photoproduct after intramolecular H-transfer. rsc.org |

| Benzisoxazolidine Derivative | Laser Flash Photolysis with IR detection | Identified as the decay product of the aci-nitro tautomer. unifr.chacs.org | Cyclic intermediate in aqueous, neutral conditions. rsc.org |

| Nitroso Hydrate | Time-Resolved Infrared Spectroscopy (TRIR) | Identified by characteristic IR bands. rsc.orgscispace.com | Intermediate in aprotic or acidic/basic media. rsc.org |

Analysis of Proton Transfer Mechanisms in Nitrobenzyl Systems

Proton transfer is a fundamental step in the chemical transformations of this compound and related nitrobenzyl systems. The key photochemical reaction is initiated by an intramolecular 1,5-hydrogen shift, which is effectively an intramolecular proton transfer from the benzylic carbon to an oxygen of the excited nitro group. rsc.org

This excited-state intramolecular hydrogen transfer (ESIHT) is the rate-determining step for the formation of the primary aci-nitro photoproduct. nih.gov The efficiency of this transfer is highly dependent on the geometry of the molecule, specifically the distance and angle between the benzylic hydrogen and the nitro group oxygen atoms. cdnsciencepub.com Studies on geometrically constrained nitrobenzyl systems have shown that the rate of hydrogen transfer decreases sharply as the O---H distance increases. cdnsciencepub.comresearchgate.net

Once the aci-nitro intermediate is formed, subsequent proton transfer steps can dictate the reaction pathway. In the mechanism that dominates in aprotic solvents, a dual proton transfer leads to the formation of a nitroso hydrate. rsc.orgscispace.com The reaction medium plays a critical role; for instance, the presence of water or buffers can facilitate intermolecular proton transfers, influencing the lifetime of the aci-nitro intermediate and the partitioning between competing reaction pathways. rsc.orgunifr.chacs.org In buffered aqueous solutions (e.g., phosphate buffer at pH 7), a distinct reaction pathway for the aci-nitro tautomer has been identified, highlighting the role of external proton donors and acceptors. acs.org

The photoredox reaction of some nitrobenzyl alcohols in aqueous solution has been shown to be catalyzed by both acid and base, which involves proton transfer steps to and from the nitro group and benzylic position, respectively. cdnsciencepub.com This underscores the sensitivity of nitrobenzyl reactivity to the proton environment.

Key Proton Transfer Steps in the Photorearrangement:

Intramolecular H-Atom Transfer: An excited-state process where a hydrogen atom is transferred from the benzylic carbon to a nitro-group oxygen, forming the aci-nitro intermediate. nih.govnih.gov

Intermolecular Proton Transfer: The aci-nitro intermediate can exchange protons with the solvent (e.g., water) or buffer components, influencing its subsequent reactions. rsc.orgacs.org

Formation of Nitroso Hydrate: In certain media, the reaction proceeds via proton transfer steps that result in the formation of a hydrated nitroso compound. rsc.org

Advanced Spectroscopic and Structural Characterization of 2 2 Nitrobenzyl Isoindoline 1,3 Dione

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy is a powerful non-destructive technique for probing the specific bonds and functional groups within a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Carbonyl and Nitro Group Signatures

Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the characteristic functional groups of 2-(2-nitrobenzyl)isoindoline-1,3-dione. The isoindoline-1,3-dione moiety is distinguished by the presence of two carbonyl (C=O) groups. These typically exhibit strong absorption bands in the FT-IR spectrum. For N-substituted phthalimides, these carbonyl stretching vibrations are often observed in the range of 1700-1790 cm⁻¹. semanticscholar.org The nitro (NO₂) group, a key feature of the 2-nitrobenzyl substituent, also displays characteristic strong absorption bands. These are typically found at approximately 1525 cm⁻¹ (asymmetric stretching) and 1350 cm⁻¹ (symmetric stretching). The presence and specific positions of these bands provide definitive evidence for the carbonyl and nitro functionalities within the molecular structure.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Symmetric Stretch | ~1700-1790 |

| Carbonyl (C=O) | Asymmetric Stretch | ~1700-1790 |

| Nitro (NO₂) | Asymmetric Stretch | ~1525 |

| Nitro (NO₂) | Symmetric Stretch | ~1350 |

This table is based on typical values for N-substituted phthalimides and nitro compounds and may be subject to minor variations for the specific compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural determination of this compound in solution.

Proton (¹H) and Carbon (¹³C) NMR Spectral Analysis and Chemical Shift Interpretation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. acgpubs.org

In the ¹H NMR spectrum, the protons of the phthalimide (B116566) group typically appear as two multiplets in the aromatic region. The protons of the 2-nitrobenzyl group also give rise to signals in the aromatic region, with their specific chemical shifts and coupling patterns influenced by the electron-withdrawing nitro group. The methylene (B1212753) (CH₂) bridge connecting the two aromatic systems will appear as a singlet, with its chemical shift indicative of its proximity to the electronegative nitrogen atom and the aromatic rings.

The ¹³C NMR spectrum complements the ¹H NMR data by showing distinct signals for each unique carbon atom. semanticscholar.orgrsc.org The carbonyl carbons of the phthalimide moiety are characteristically found at the downfield end of the spectrum. The aromatic carbons of both the phthalimide and 2-nitrobenzyl groups will appear in the typical aromatic region, with their precise chemical shifts determined by their substitution patterns. The methylene carbon will resonate at a chemical shift consistent with an sp³-hybridized carbon attached to a nitrogen and an aromatic ring.

| ¹H NMR | ¹³C NMR |

| Chemical Shift (δ, ppm) | Assignment |

| ~7.8-8.0 | Phthalimide protons |

| ~7.7-7.9 | Phthalimide protons |

| ~7.4-7.8 | Nitrobenzyl protons |

| ~4.9 | Methylene protons (-CH₂-) |

This table presents expected chemical shift ranges. Actual values may vary depending on the solvent and experimental conditions.

Application of Advanced Heteronuclear Correlation Techniques for Complex Structural Characterization

To unambiguously assign all proton and carbon signals, especially in the complex aromatic regions, advanced 2D NMR techniques are employed. ipb.pt Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each protonated carbon. huji.ac.il The Heteronuclear Multiple Bond Correlation (HMBC) experiment provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. uoc.gr This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the 2-nitrobenzyl and isoindoline-1,3-dione fragments through the methylene bridge. Together, these heteronuclear correlation techniques provide a comprehensive and unambiguous structural characterization of the molecule. huji.ac.il

Mass Spectrometry for Molecular Identification and Purity Profiling

Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight of this compound and to gain insights into its structure through fragmentation analysis. mdpi.com The molecular formula of the compound is C₁₅H₁₀N₂O₄, corresponding to a molecular weight of 282.26 g/mol . hoffmanchemicals.com In a typical mass spectrum, a prominent peak corresponding to the molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺) would be observed, confirming the compound's identity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous confirmation of elemental composition of novel compounds by providing a highly accurate mass measurement. For this compound, with a molecular formula of C15H10N2O4, the theoretical exact mass can be calculated by summing the masses of its constituent atoms (15 carbons, 10 hydrogens, 2 nitrogens, and 4 oxygens).

Table 1: Theoretical vs. Reference Experimental Exact Mass

| Compound | Molecular Formula | Theoretical Exact Mass (Da) | Reference Experimental Exact Mass (Da) | Ionization Mode |

| This compound | C15H10N2O4 | 282.0641 | Data not available | ESI+ (Predicted) |

| 2-(4-Nitrobenzyl)isoindoline-1,3-dione | C15H10N2O4 | 282.0641 | 282.06405680 | Not specified |

Note: The theoretical exact mass is calculated using the most abundant isotopes of each element (C=12.000000, H=1.007825, N=14.003074, O=15.994915).

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Verification and Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that separates components of a mixture by liquid chromatography and provides mass-based detection and identification. This is particularly useful for assessing the purity of a synthesized compound and identifying any potential impurities.

A typical LC-MS analysis for a compound like this compound would involve dissolving the sample in a suitable solvent and injecting it into an HPLC system coupled with a mass spectrometer. The separation would likely be achieved on a reverse-phase column, such as a C18 column, using a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with additives like formic acid to improve ionization.

The mass spectrometer would be set to monitor the expected mass-to-charge ratio (m/z) of the protonated molecule [M+H]+, which for this compound would be approximately 283.0719. The resulting chromatogram would ideally show a single major peak corresponding to the target compound. The purity can be estimated by integrating the peak area of the main compound and comparing it to the total area of all detected peaks. Any minor peaks would be indicative of impurities, which could be starting materials, by-products, or degradation products. Further analysis of the mass spectra of these minor peaks can help in their identification.

While a specific LC-MS chromatogram for this compound is not available in the provided search results, the general methodology for the analysis of related organic compounds is well-established.

Table 2: Hypothetical LC-MS Purity Analysis Parameters

| Parameter | Value/Condition |

| Chromatography System | |

| Column | C18 Reverse-Phase (e.g., 2.1 mm x 50 mm, 2.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Mass Spectrometry System | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Monitored Ion [M+H]+ | m/z 283.0719 |

| Scan Range | m/z 100-500 |

X-ray Diffraction for Solid-State Molecular Architecture

Single-Crystal X-ray Diffraction (SC-XRD) for Confirmation of Molecular and Crystal Structures

Although a specific SC-XRD study for this compound was not found, a detailed crystal structure analysis of a closely related and more complex derivative, 2,2′-{[(2-nitrobenzyl)azanediyl]bis(propane-3,1-diyl)}bis[1H-isoindole-1,3(2H)-dione], has been reported. This structure incorporates the 2-nitrobenzyl and isoindoline-1,3-dione moieties, providing valuable insights into their likely solid-state conformation.

In this related structure, the molecule adopts a folded conformation. The planes of the two phthalimide units are not coplanar, exhibiting a dihedral angle of 12.18 (12)°. Furthermore, the benzyl (B1604629) plane is significantly twisted relative to the phthalimide units, with dihedral angles of 68.08 (7)° and 67.71 (7)°. This information suggests that in the simpler this compound, a non-planar arrangement between the nitrobenzyl and phthalimide groups is also highly probable.

Table 3: Crystallographic Data for a Related Structure: 2,2′-{[(2-nitrobenzyl)azanediyl]bis(propane-3,1-diyl)}bis[1H-isoindole-1,3(2H)-dione]

| Parameter | Value |

| Chemical Formula | C29H26N4O6 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 16.039 (3) |

| b (Å) | 9.0989 (18) |

| c (Å) | 17.848 (4) |

| β (°) | 99.401 (7) |

| Volume (ų) | 2568.3 (9) |

| Z | 4 |

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The way molecules arrange themselves in a crystal lattice is governed by various non-covalent intermolecular interactions. These interactions are crucial for understanding the physical properties of the solid material.

In the crystal structure of the related compound, 2,2′-{[(2-nitrobenzyl)azanediyl]bis(propane-3,1-diyl)}bis[1H-isoindole-1,3(2H)-dione], the crystal packing is significantly influenced by π–π stacking interactions. The structure forms centrosymmetric dimers with off-set π–π stacking between the phthalimide groups. The centroid-to-centroid distance for one of these interactions is 3.631 (4) Å. A second π–π stacking interaction is observed between a phthalimide arm and another part of the molecule, with a centroid-to-centroid distance of 3.576 (4) Å. Additionally, a longer-range interaction between the nitrobenzyl groups is noted, with a distance of 4.694 (5) Å.

These findings suggest that the crystal packing of this compound would also likely be dominated by π–π stacking between the aromatic rings of the phthalimide and nitrobenzyl groups. The presence of the polar nitro group and the carbonyl groups of the phthalimide moiety could also lead to dipole-dipole interactions and C—H···O hydrogen bonds, further stabilizing the crystal lattice.

Table 4: Intermolecular Interactions in a Related Crystal Structure

| Interaction Type | Groups Involved | Distance (Å) |

| π–π Stacking | Phthalimide groups | 3.631 (4) (centroid-centroid) |

| π–π Stacking | Phthalimide arm and another molecular part | 3.576 (4) (centroid-centroid) |

| Centrosymmetric Interaction | Nitrobenzyl groups | 4.694 (5) |

Computational Chemistry and Theoretical Studies of 2 2 Nitrobenzyl Isoindoline 1,3 Dione

Quantum Mechanical Investigations

Quantum mechanical methods are employed to model the electronic and geometric structure of 2-(2-nitrobenzyl)isoindoline-1,3-dione with high accuracy. These calculations provide fundamental information about the molecule's stability, electronic properties, and potential for chemical reactions.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules like this compound. acs.orgsemanticscholar.org By approximating the many-electron system's energy as a functional of the electron density, DFT calculations can determine the optimized molecular geometry, electronic energy, dipole moment, and other key properties. acs.org

Table 1: Representative Molecular Properties of Isoindoline-1,3-dione Derivatives Calculated using DFT

| Calculated Property | Typical Value Range | Significance |

|---|---|---|

| Total Energy (Hartree) | Compound-specific | Indicates molecular stability |

| Dipole Moment (Debye) | 3.0 - 6.0 D | Measures molecular polarity |

| Polarizability (a.u.) | Compound-specific | Indicates ease of electron cloud distortion |

| First Hyperpolarizability (a.u.) | Compound-specific | Relates to non-linear optical activity |

Frontier Molecular Orbital (FMO) theory is a key component of computational studies on this compound, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and a greater capacity for intramolecular charge transfer. acs.orgresearchgate.net For isoindoline-1,3-dione derivatives, a low energy gap is often correlated with higher reactivity and electron transfer capability. acs.org This analysis helps predict how the molecule will interact with other chemical species and its potential involvement in chemical reactions.

Table 2: Frontier Molecular Orbital (FMO) Parameters and Their Implications

| Parameter | Definition | Interpretation for Reactivity |

|---|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | Higher energy indicates better electron-donating ability. |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy indicates better electron-accepting ability. |

| Energy Gap (ΔE = ELUMO - EHOMO) | Difference in energy between LUMO and HOMO | A smaller gap implies higher reactivity and lower kinetic stability. researchgate.net |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution on the surface of this compound. The MEP map illustrates the electrostatic potential at different points on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). acs.org

In MEP maps, regions of negative potential are typically colored red or orange and correspond to sites prone to electrophilic attack, such as areas with lone pairs of electrons. acs.orgresearchgate.net For isoindoline-1,3-dione derivatives, the area around the carbonyl oxygen atoms often shows a negative potential, indicating their nucleophilic character and ability to act as hydrogen-bond acceptors. acs.orgresearchgate.net Conversely, regions with positive potential, colored in blue, indicate electron-deficient areas susceptible to nucleophilic attack. researchgate.netresearchgate.net The MEP map provides crucial insights into how the molecule will interact with other polar molecules or ions, guiding the understanding of intermolecular interactions. rsc.org

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within this compound. acs.org NBO analysis transforms the complex molecular wave function into a localized form that corresponds to the familiar Lewis structure representation of bonds and lone pairs. uni-muenchen.de

This method quantifies the energetic importance of intramolecular charge transfer (ICT) by examining interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The stabilization energy (E2) associated with these interactions indicates the extent of electron delocalization from a donor to an acceptor orbital. acs.org For example, interactions involving the lone pairs on oxygen or nitrogen atoms and the antibonding orbitals (σ* or π*) of adjacent bonds can be quantified, providing a detailed picture of the molecule's electronic stabilization and bonding characteristics. uni-muenchen.de

Computational methods, particularly DFT, are used to predict the vibrational (Infrared) and Nuclear Magnetic Resonance (NMR) spectra of this compound. acs.org Theoretical calculations of vibrational frequencies and NMR chemical shifts can be correlated with experimental data to confirm the molecular structure and aid in the assignment of spectral peaks. acs.orgnih.gov

The theoretical vibrational analysis involves calculating the harmonic frequencies corresponding to the normal modes of vibration. These calculated frequencies are often scaled by an empirical factor to better match experimental IR spectra. acs.org Similarly, theoretical 1H and 13C NMR chemical shifts (isotropic values) can be calculated and compared with experimental results. A strong correlation between the computed and observed spectra provides high confidence in the determined molecular structure and the computational model used. acs.orgsemanticscholar.org

Table 3: Correlation of Theoretical and Experimental Spectroscopic Data

| Spectroscopic Technique | Calculated Parameter | Experimental Parameter | Purpose of Correlation |

|---|---|---|---|

| Infrared (IR) Spectroscopy | Vibrational Frequencies (cm-1) | Absorption Bands (cm-1) | Confirming functional groups and vibrational modes. acs.org |

| Proton NMR (1H NMR) | Isotropic Shielding (ppm) | Chemical Shifts (δ ppm) | Assigning proton environments in the molecule. acs.org |

| Carbon NMR (13C NMR) | Isotropic Shielding (ppm) | Chemical Shifts (δ ppm) | Assigning carbon environments in the molecule. acs.orgnih.gov |

Molecular Dynamics and Simulation Techniques

While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of this compound. MD simulations model the atomic motions of the system over time by solving Newton's equations of motion, providing insights into conformational flexibility and interactions with its environment, such as a solvent or a biological receptor. acs.org

For isoindoline-1,3-dione derivatives, MD simulations have been used to assess the stability of a ligand-protein complex. acs.orgresearchgate.net By simulating the complex for a period (e.g., 100 nanoseconds), researchers can monitor parameters like the root-mean-square deviation (RMSD) of the ligand and protein backbone. A stable, low RMSD value over the course of the simulation indicates that the ligand remains securely bound within the target's active site. researchgate.net This technique is crucial for evaluating the stability of potential drug-target interactions.

Conformational Dynamics and Molecular Stability Assessments

The three-dimensional structure of this compound is not static; it is a dynamic entity with multiple conformations accessible through the rotation of single bonds. The key rotatable bonds are between the isoindoline nitrogen and the benzylic carbon, and between the benzylic carbon and the nitrophenyl ring. Computational methods, particularly quantum mechanics and molecular mechanics, are employed to map the potential energy surface of the molecule and identify stable conformers.

Assessments of molecular stability involve calculating the relative energies of these different conformations. The global minimum conformation represents the most stable arrangement of the atoms in the molecule. In a related crystal structure of a larger molecule containing the 2-nitrobenzyl phthalimide (B116566) moiety, the dihedral angles between the benzyl (B1604629) plane and the phthalimide units were found to be 68.08 (7)° and 67.71 (7)° libretexts.org. This suggests that a non-planar arrangement between these two rings is likely to be energetically favorable.

Quantum chemical calculations can determine various thermodynamic properties that indicate stability, such as the HOMO-LUMO energy gap. A larger energy gap generally correlates with higher kinetic stability and lower chemical reactivity.

Table 1: Illustrative Conformational Energy Analysis This table is a hypothetical representation of results from a typical conformational analysis for illustrative purposes. Specific computational data for this compound is not available in the search results.

| Conformer | Dihedral Angle (N-CH₂-C-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| A (Global Minimum) | ~70° | 0.00 | 75.3 |

| B | ~180° | 1.50 | 14.1 |

| C | ~-65° | 1.75 | 10.6 |

Radial Distribution Functions for Solvation and Intermolecular Interactions

Radial Distribution Functions (RDFs), typically generated from molecular dynamics (MD) simulations, describe how the density of other atoms varies as a function of distance from a central point. In the context of this compound, RDFs are invaluable for understanding solvation and intermolecular interactions.

By calculating the RDF between a specific atom on the solute (e.g., an oxygen atom of the nitro or carbonyl group) and the atoms of a solvent (e.g., the oxygen of water), one can visualize the structure of the solvation shell. The positions of peaks in the RDF plot indicate the most probable distances at which solvent molecules will be found, revealing details about hydrogen bonding and other solvent-solute interactions. Similarly, RDFs calculated between different solute molecules in a simulation of the bulk material can elucidate how these molecules pack together and interact in the condensed phase.

Advanced Computational Characterization and Mechanistic Insights

Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions

Reduced Density Gradient (RDG) analysis is a computational technique used to identify and visualize non-covalent interactions (NCIs) in real space. This method is based on the relationship between the electron density (ρ) and its gradient (∇ρ). NCIs are characterized by regions of low electron density and a low reduced density gradient.

When applied to this compound, RDG analysis would generate 3D isosurfaces that reveal the location and nature of various interactions:

Hydrogen Bonds: Strong, attractive interactions would appear as blue-colored isosurfaces between hydrogen bond donors and acceptors.

Van der Waals Interactions: Weaker, dispersive interactions, such as those between the aromatic rings, would be represented by green-colored surfaces.

Steric Repulsion: Unfavorable, repulsive interactions, often found in crowded parts of the molecule or between rings, would appear as red-colored isosurfaces.

This analysis provides a qualitative map of the forces that dictate the molecule's preferred conformation and how it interacts with other molecules.

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal structure. The Hirshfeld surface is generated for a molecule based on the electron distribution of the molecule in a crystal, partitioning the crystal space into regions where the electron density of a pro-molecule dominates the pro-crystal density.

Table 2: Illustrative Hirshfeld Surface Contact Percentages This table provides a hypothetical breakdown of intermolecular contacts for this compound, based on typical values for organic molecules containing similar functional groups. It is for illustrative purposes only.

| Interaction Type | Contribution (%) | Description |

| H···H | 45.5 | Interactions between hydrogen atoms. |

| O···H / H···O | 28.2 | Hydrogen bonding involving nitro and carbonyl oxygen atoms. |

| C···H / H···C | 15.8 | Interactions involving aromatic and aliphatic C-H groups. |

| C···C | 5.5 | π-π stacking interactions between aromatic rings. |

| N···O / O···N | 2.1 | Contacts involving the nitro group and other atoms. |

| Other | 2.9 | Minor contributions from other contact types. |

Theoretical Mapping of Reaction Pathways and Transition States for Chemical Transformations

Computational chemistry enables the detailed exploration of potential chemical reactions involving this compound. By using methods like Density Functional Theory (DFT), researchers can map the entire potential energy surface of a reaction, from reactants to products.

This process involves locating the transition state—the highest energy point along the reaction coordinate—which acts as the kinetic barrier to the reaction. The energy difference between the reactants and the transition state determines the activation energy, which is crucial for predicting reaction rates. For example, theoretical studies could map the pathway for the reduction of the nitro group or for nucleophilic substitution reactions on the isoindoline ring system. This provides fundamental mechanistic insights that are often difficult to obtain through experimental means alone.

Computational Studies on Bond Dissociation Energies and Autoxidation Mechanisms

Bond Dissociation Energy (BDE) is the energy required to homolytically break a specific bond, forming two radical species. rowansci.com BDE values are a direct measure of bond strength and are critical for predicting the initial steps of radical-mediated reactions, such as autoxidation. nih.gov Computational methods can accurately calculate BDEs for all bonds within a molecule. researchgate.net

For this compound, the C-H bond on the benzylic carbon is expected to be relatively weak and thus a likely site for initial hydrogen abstraction. This is the first step in the autoxidation chain reaction, where the resulting carbon-centered radical reacts with molecular oxygen to form a peroxy radical. This peroxy radical can then abstract a hydrogen from another molecule, propagating the chain. Computational studies can model this entire process, determining the BDE of the weakest C-H bond and calculating the reaction energetics for the subsequent steps, thereby predicting the molecule's susceptibility to oxidative degradation.

Average Local Ionization Energy (ALIE) and Fukui Functions for Predicting Reaction Sites

Computational chemistry provides powerful tools for understanding and predicting the reactivity of molecules. Among these, Average Local Ionization Energy (ALIE) and Fukui functions are significant reactivity descriptors derived from density functional theory (DFT) that help in identifying the most probable sites for electrophilic, nucleophilic, and radical attacks.

The Average Local Ionization Energy (ALIE) is a conceptual DFT tool that quantifies the energy required to remove an electron from a specific point in the space of a molecule. nih.govresearchgate.net Regions with lower ALIE values correspond to the locations of the most loosely held electrons, making them the most probable sites for electrophilic attack. nih.govcdnsciencepub.comresearchgate.net Therefore, ALIE maps are valuable for predicting where a molecule is most likely to react with an electrophile.

The Fukui function , , describes the change in electron density at a specific point when the total number of electrons in the system changes. wikipedia.org Condensed Fukui functions are calculated for individual atoms within a molecule and are used to predict the most reactive sites for different types of chemical reactions. wikipedia.orgscm.com There are three main types of condensed Fukui functions:

: for nucleophilic attack, indicating the propensity of an atomic site to accept an electron.

: for electrophilic attack, indicating the propensity of an atomic site to donate an electron.

: for radical attack, representing the average of and .

A higher value of a particular Fukui function at an atomic site suggests a higher reactivity of that site towards the corresponding type of attack. nih.govnih.gov

Illustrative ALIE Data for Predicting Electrophilic Attack

The ALIE is calculated on the molecular surface to identify regions susceptible to electrophilic attack. Lower ALIE values indicate higher reactivity.

| Atomic Region | Illustrative ALIE Value (eV) | Predicted Reactivity towards Electrophiles |

|---|---|---|

| Oxygen atoms of the nitro group | Low | High |

| Carbonyl oxygen atoms | Low | High |

| Aromatic ring of the isoindoline-1,3-dione | Medium | Moderate |

| Aromatic ring of the nitrobenzyl group | High (due to the electron-withdrawing nitro group) | Low |

| Nitrogen atom of the isoindoline-1,3-dione | High | Low |

This table is for illustrative purposes only and is intended to demonstrate the application of ALIE in predicting reactivity.

Based on the illustrative data, the oxygen atoms of the nitro and carbonyl groups are expected to be the most reactive sites towards electrophiles, due to their lone pairs of electrons.

Illustrative Fukui Function Data for Predicting Reaction Sites

Condensed Fukui functions can provide a more detailed picture of the reactivity of each atom in the molecule towards nucleophilic, electrophilic, and radical attacks.

| Atomic Site | Illustrative (f_k^+) (Nucleophilic Attack) | Illustrative (f_k^-) (Electrophilic Attack) | Illustrative (f_k^0) (Radical Attack) |

|---|---|---|---|

| Carbonyl carbon atoms | High | Low | Medium |

| Carbon atom of the benzyl group attached to the nitrogen | High | Low | Medium |

| Carbon atoms of the nitrobenzyl ring | Medium | Low | Low |

| Carbon atoms of the isoindoline-1,3-dione aromatic ring | Low | Medium | Low |

| Nitrogen atom of the nitro group | High | Low | Medium |

| Oxygen atoms of the carbonyl groups | Low | High | Medium |

| Oxygen atoms of the nitro group | Low | High | Medium |

This table is for illustrative purposes only and is intended to demonstrate the application of Fukui functions in predicting reactivity.

The illustrative Fukui function values suggest that:

The carbonyl carbons and the benzylic carbon are the most probable sites for nucleophilic attack (high ).

The oxygen atoms of the carbonyl and nitro groups are the most likely sites for electrophilic attack (high ).

The carbonyl carbons, benzylic carbon, and the nitrogen of the nitro group are potential sites for radical attack (medium to high ).

Derivatization Strategies and Applications of 2 2 Nitrobenzyl Isoindoline 1,3 Dione in Organic Synthesis

Functional Group Transformations and Molecular Modifications

The modification of 2-(2-nitrobenzyl)isoindoline-1,3-dione is primarily aimed at leveraging its core structure for analytical purposes. These transformations can enhance its detectability and separation characteristics or utilize its reactive potential to stabilize other molecules.

Chemical Modification for Enhanced Chromatographic Resolution and Analytical Detection

The inherent structure of this compound influences its behavior in chromatographic systems. The phthalimide (B116566) core is hydrophobic and capable of engaging in π-π interactions, while the nitrobenzyl group acts as a chromophore, facilitating detection by UV-Vis spectroscopy. rsc.orgmdpi.com

While specific derivatization protocols for this exact compound are not extensively documented, general strategies applied to the phthalimide scaffold are relevant. To enhance analytical performance, particularly for High-Performance Liquid Chromatography (HPLC), derivatization can be employed to introduce highly responsive functional groups. For instance, the introduction of a fluorescent tag would significantly lower the limit of detection compared to standard UV detection. The acidic nature of the imide group in the parent phthalimide allows for various N-functionalization reactions, which could be adapted for such purposes. rsc.org The 2-nitrobenzyl group itself is a key feature, providing photochemical reactivity that can be exploited for specialized analytical methods involving photo-induced cleavage. wikipedia.orgacs.org

Table 1: Structural Features and Analytical Implications

| Structural Feature | Property | Analytical Implication |

|---|---|---|

| Isoindoline-1,3-dione Core | Hydrophobic, Planar | Retention in reverse-phase chromatography, potential for π-π interactions with stationary phases. rsc.orgmdpi.com |

| Carbonyl Groups | Polar, H-bond acceptors | Influences solubility and interaction with polar stationary phases. researchgate.net |

Strategies for Altering Polarity and Volatility for Analytical Sample Preparation

The polarity of this compound is a balance between its nonpolar aromatic rings and the polar carbonyl and nitro functionalities. This mixed polarity allows for solubility in a range of organic solvents. rsc.orgresearchgate.net For analytical sample preparation techniques like solid-phase extraction (SPE), modulating the polarity can be crucial for effective isolation and purification. This could theoretically be achieved by further substitution on the aromatic rings, though specific applications for this compound are not detailed in the literature.

Due to its relatively high molecular weight and polar functional groups, the compound has very low volatility, making it unsuitable for direct analysis by Gas Chromatography (GC). Analysis via GC would necessitate derivatization to form a more volatile analogue, a common practice for complex polar molecules. The introduction of the phthalimide moiety is known to increase the glass transition temperature and suppress molecular mobility, contributing to its non-volatile nature. nih.gov

Derivatization for Stabilization and Trapping of Labile Chemical Intermediates

The most significant chemical property of the 2-nitrobenzyl group is its function as a photolabile protecting group (PPG). wikipedia.orgpsu.edu Upon irradiation with UV light, this group undergoes an intramolecular rearrangement, leading to its cleavage from the phthalimide nitrogen. acs.org This process generates the phthalimide anion under neutral conditions.

This photo-induced deprotection can be harnessed as a strategy for the controlled release of a reactive species. The released phthalimide anion is a potent nucleophile, analogous to the one used in the Gabriel synthesis of primary amines. nih.gov This photogenerated nucleophile could theoretically be used to "trap" highly reactive and unstable electrophilic intermediates in a reaction mixture, converting them into stable N-substituted phthalimides that can be readily isolated and characterized. This application provides a method for studying transient species by creating a stable derivative in a temporally controlled manner.

Synthetic Utility as Versatile Intermediates and Building Blocks

The isoindoline-1,3-dione scaffold is a well-established and versatile building block in organic synthesis, primarily for the construction of nitrogen-containing compounds.

Precursors for the Construction of Diverse Nitrogen-Containing Heterocyclic Systems

The phthalimide group is a cornerstone of the Gabriel synthesis, a classic method for preparing primary amines. nih.gov In the context of this compound, the photolabile nature of the N-substituent offers a distinct advantage. The 2-nitrobenzyl group can be removed under mild, neutral conditions using light, avoiding the harsh acidic or basic reagents often required for other protecting groups. wikipedia.orgacs.org

Once the N-H phthalimide is revealed, it can be used in further synthetic steps. A key transformation is the Ing-Manske procedure, where the phthalimide is treated with hydrazine (B178648) to release a primary amine. This amine then becomes a building block for a vast array of nitrogen-containing heterocycles, including pyrazoles, triazoles, and thiazoles. researchgate.netneliti.com Therefore, this compound serves as a masked precursor to these heterocyclic systems, with the release of the key amine intermediate being triggered by light.

Table 2: Heterocycles Synthesized from Phthalimide-Derived Precursors

| Heterocycle Class | General Approach | Reference |

|---|---|---|

| 1,2,4-Triazoles | Reaction of phthalimide-derived intermediates with hydrazides or related compounds. | neliti.com |

| Thiazolidinones | Cyclocondensation reactions involving phthalimide-tagged intermediates. | researchgate.net |

| Isoindolinones | Reductive C-N coupling and intramolecular amidation of precursors derived from phthalic anhydride (B1165640). | organic-chemistry.org |

Synthesis of Chalcone (B49325) and Related Benzoxazepine Derivatives

The isoindoline-1,3-dione moiety can be incorporated into more complex structures like chalcones and benzoxazepines, which are known for their biological activities. nih.govorientjchem.org

Chalcones are typically synthesized via the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an acetophenone (B1666503) with an aromatic aldehyde. nih.govmdpi.com While direct use of this compound as a precursor is not documented, analogous syntheses demonstrate the feasibility of this pathway. For example, chalcones bearing a phthalimide moiety have been synthesized by first preparing a 2-(4-acetylphenyl)isoindole-1,3-dione intermediate from a substituted phthalic anhydride and p-aminoacetophenone. ekb.eg This intermediate then undergoes condensation with various aromatic aldehydes to yield the final chalcone derivatives. A similar strategy could be envisioned starting from a suitably functionalized this compound.

Table 3: Analogous Synthesis of Phthalimide-Containing Chalcones

| Step | Reactant 1 | Reactant 2 | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 1 | 3-Nitro Phthalic Anhydride | p-Aminoacetophenone | Fusion | 2-(4-Acetyl-phenyl)-4-nitro-isoindole-1,3-dione | ekb.eg |